Cas no 437-74-1 (xanthinol nicotinate)

Xanthinol nicotinate is a derivative of niacin, known for its potential benefits in cardiovascular health. It is well-tolerated and offers enhanced bioavailability compared to traditional niacin. This compound may contribute to maintaining healthy cholesterol levels and supporting overall cardiovascular function. Xanthinol nicotinate is also recognized for its ability to promote healthy blood flow and support the body's natural antioxidant defenses.
xanthinol nicotinate structure
xanthinol nicotinate structure
商品名:xanthinol nicotinate
CAS番号:437-74-1
MF:C13H21N5O4.C6H5NO2
メガワット:434.44634
CID:37383
PubChem ID:9912

xanthinol nicotinate 化学的及び物理的性質

名前と識別子

    • xanthinol nicotinate
    • Xantinol Nicotinate
    • 7-(2-hydroxy-3-((2-hydroxyethyl)methylamino)propyl)theophylline nicotinate
    • 7-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione nicotinate
    • 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid
    • Nicotinic acid - 7-{2-hydroxy-3-[(2-hydroxyethyl)( methyl)amino]propyl}-1,3-dimethyl-3,7-dihydro-1H-p
    • Nicotinic acid - 7-{2-hydroxy-3-[(2-hydroxyethyl)-(methyl)amino]propyl}-1,3-dimethyl-3,7-dihydro-1H-p
    • Angioamin
    • Complamex
    • Complamin
    • Contamex
    • Landrina
    • Sadamine
    • Stenalgil
    • Teonicol
    • XANTHINOL NIACINATE
    • Xanthinolnicotinat
    • 7-[2-Hydroxy-3-(2-hydroxyethyl-methyl-amino)propyl]-1,3-dimethyl-purine-2,6-dione pyridine-3-carboxylic acid
    • Xantinol Nicotinate(Xanthinol Nicotinate)
    • (+/-)-7-(2-HYDROXY-3-((2-HYDROXYETHYL)METHYLAMINO)PROPYL)THEOPHYLLINE, COMPOUND WITH NICOTINIC ACID (1:1)
    • SK 331A
    • Xantinoli nicotinas
    • SR-01000000242-4
    • HMS3371O12
    • 7- 2-Hydroxy-3-((2-hydroxyethyl)methylamino)propyl theophylline, compound with nicotinic acid (1:1)
    • 437-74-1
    • HMS2230J12
    • SK 331 A
    • MLS006010909
    • UNII-8G60H12X2D
    • s4868
    • 7-[2-Hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]theophylline, compound with nicotinic acid (1:1)
    • Xantinoli nicotinas [INN-Latin]
    • Xanthinolium nicotinicum
    • 7-{2-Hydroxy-3-((2-hydroxyethyl)methylamino)propyl}theophylline, compound with nicotinic acid (1:1)
    • Complamin retard
    • SMR000058741
    • CCG-101097
    • NSC113217
    • Xantinol Nicotinate ,(S)
    • HY-B1815
    • 7-{2-Hydroxy-3-[(2-hydroxyethyl)methylamino]propyl}theophylline, compound with nicotinic acid (1:1)
    • Xavin
    • Xanthinol niacinate (USAN)
    • pyridine-3-carboxylic acid - 7-{2-hydroxy-3-[(2-hydroxyethyl)(methyl)amino]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1:1)
    • Opera_ID_260
    • Tox21_110866
    • DTXCID103743
    • MLS001424204
    • AS-11613
    • Nicotinate de xantinol
    • Vedrin
    • CHEMBL1560089
    • EINECS 207-115-7
    • HMS2052E09
    • Xantinolo nicotinato
    • Nicotinato de xantinol
    • Q5814478
    • 3-Pyridinecarboxylic acid,7-dihydro-7-[2-hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]-1,3-dimethyl-1H-purine-2,6-dione (1:1)
    • Complamin (TN)
    • Sadamin
    • AKOS005267237
    • NC00347
    • NCGC00021151-02
    • FT-0603393
    • Nicotinic acid compound with 7-(2-hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1:1)
    • 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid
    • MLS000028609
    • AngioaminComplamin
    • MLS001148608
    • HMS3394E09
    • CS-0013860
    • Xanidil
    • CCG-269063
    • MFCD00058342
    • D06334
    • SCHEMBL121655
    • Xantinolo nicotinato [DCIT]
    • E75972
    • {7-[2-Hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]theophylline,} compound with nicotinic acid (1:1)
    • 3-Pyridinecarboxylic acid & {3,7-dihydro-7-[2-hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]-1,} 3-dimethyl-1H-purine-2,6-dione (1:1)
    • SR-01000000242
    • NS00080645
    • DTXSID0023743
    • A913692
    • Nicotinato de xantinol [INN-Spanish]
    • Xantinol nicotinate [INN]
    • Angiomin
    • Nicotinate de xantinol [INN-French]
    • NSC-113217
    • Xanthinol niacinate [USAN]
    • XANTINOL NICOTINATE [WHO-DD]
    • XANTINOL NICOTINATE [MART.]
    • CAS-437-74-1
    • 7-{2-hydroxy-3-[(2-hydroxyethyl)(methyl)amino]propyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid
    • 7-(3-(N-(2-Hydroxyethyl)amino)-2-hydroxypropyl)thiophylline nicotinate
    • 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-purine-2,6-dione; nicotinic acid
    • NCGC00164435-01
    • 8G60H12X2D
    • NSC 113217
    • XANTHINOL NIACINATE [MI]
    • Nicotinate de xantinol (INN-French)
    • 7-(2-HYDROXY-3-((2-HYDROXYETHYL)METHYLAMINO)PROPYL)THEOPHYLLINE, COMPOUND WITH NICOTINIC ACID (1:1)
    • Xanthinolnicotinate
    • Nicotinic acid, compd. with 7-(2-hydroxy-3-((2-hydroxyethyl)methylamino)propyl)theophylline(1:1) (8CI)
    • Nicotinato de xantinol (INN-Spanish)
    • Niacinate, Xanthinol
    • XANTINOL NICOTINATE (MART.)
    • Nicotinate, Xantinol
    • Nicotinate, Xanthinol
    • DB-051164
    • GEPMAHVDJHFBJI-UHFFFAOYSA-N
    • Xantinoli nicotinas (INN-Latin)
    • Complamin ret
    • MDL: MFCD00058342
    • インチ: InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)
    • InChIKey: GEPMAHVDJHFBJI-UHFFFAOYSA-N
    • ほほえんだ: CN(CCO)CC(CN1C=NC2=C1C(=O)N(C)C(=O)N2C)O.C1=CC(=CN=C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 434.19100
  • どういたいしつりょう: 434.191
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 12
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 548
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 152A^2

じっけんとくせい

  • 色と性状: Powder
  • ゆうかいてん: 180-189°C
  • ふってん: 589.3 °C at 760 mmHg
  • フラッシュポイント: 310.2 °C
  • PSA: 155.71000
  • LogP: -1.50150

xanthinol nicotinate セキュリティ情報

xanthinol nicotinate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

xanthinol nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A748220-100mg
7-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione nicotinate
437-74-1 98%
100mg
$65.0 2025-02-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54100-5mg
xanthinol nicotinate
437-74-1
5mg
¥372.0 2021-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG340-50mg
xanthinol nicotinate
437-74-1 98%
50mg
921.0CNY 2021-07-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C873731-5mg
Complamin, Angioamin
437-74-1 ≥98%
5mg
¥377.00 2022-01-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059744-500mg
xanthinol nicotinate
437-74-1
500mg
3233.0CNY 2021-07-13
MedChemExpress
HY-B1815-10mM*1mLinWater
Xanthinol Nicotinate
437-74-1 99.93%
10mM*1mLinWater
¥660 2023-07-25
MedChemExpress
HY-B1815-100mg
Xanthinol Nicotinate
437-74-1 99.93%
100mg
¥1050 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG340-250mg
xanthinol nicotinate
437-74-1 98%
250mg
43CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG340-1g
xanthinol nicotinate
437-74-1 98%
1g
113CNY 2021-05-07
MedChemExpress
HY-B1815-250mg
Xanthinol Nicotinate
437-74-1 99.93%
250mg
¥2100 2024-07-19

xanthinol nicotinate 関連文献

xanthinol nicotinateに関する追加情報

Introduction to Xanthinol Nicotinate (CAS No: 437-74-1) and Its Emerging Applications in Modern Medicine

Xanthinol Nicotinate, chemically identified by the CAS number 437-74-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, derived from the structural framework of xanthine derivatives and nicotinic acid, exhibits a unique pharmacological profile that positions it as a promising candidate for various therapeutic applications. The molecular structure of Xanthinol Nicotinate incorporates key functional groups that contribute to its biological activity, making it an object of intense study in both academic and industrial research settings.

The pharmacological significance of Xanthinol Nicotinate stems from its ability to modulate multiple physiological pathways simultaneously. Research over the past decade has elucidated its role in enhancing cerebral blood flow, which is particularly relevant in the context of neuroprotective therapies. Studies have demonstrated that Xanthinol Nicotinate can dilate cerebral blood vessels by inhibiting phosphodiesterase enzymes, thereby increasing oxygen and nutrient delivery to neural tissues. This mechanism has been explored in clinical trials for conditions such as cerebrovascular insufficiency and cognitive decline, where improved blood perfusion is critical.

Furthermore, the compound's interaction with nicotinic acid (niacin) derivatives suggests potential benefits in managing metabolic disorders. Emerging research indicates that Xanthinol Nicotinate may influence lipid metabolism by enhancing HDL cholesterol levels while reducing LDL cholesterol, making it a candidate for adjunctive therapy in cardiovascular diseases. The long-term implications of these effects are currently under investigation, with preliminary findings suggesting a synergistic relationship between Xanthinol Nicotinate and standard lipid-lowering agents.

The synthesis and characterization of Xanthinol Nicotinate have been refined through advanced chemical methodologies, ensuring high purity and efficacy. Modern spectroscopic techniques such as NMR and mass spectrometry have played a pivotal role in confirming its structural integrity. The compound's stability under various storage conditions has also been a focus of industrial-scale production, ensuring that it remains viable for therapeutic use over extended periods.

One of the most compelling aspects of Xanthinol Nicotinate is its safety profile. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses, with minimal side effects reported in animal models. This makes it an attractive option for chronic use in therapeutic regimens. Additionally, its bioavailability has been optimized through formulation advancements, allowing for more efficient absorption and utilization by the body.

The intersection of Xanthinol Nicotinate with nutraceuticals has also sparked interest. Researchers are exploring its potential as a dietary supplement to support overall cardiovascular health. The compound's ability to cross the blood-brain barrier further enhances its appeal for neuroprotective applications, particularly in aging populations where cognitive decline is a growing concern.

Recent advancements in drug delivery systems have opened new avenues for the application of Xanthinol Nicotinate. Nanoparticle formulations have been investigated to enhance targeted delivery to specific tissues, improving therapeutic outcomes while minimizing systemic exposure. These innovations align with the broader trend toward personalized medicine, where compounds like Xanthinol Nicotinate can be tailored to individual patient needs.

The regulatory landscape for Xanthinol Nicotinate is evolving as more data becomes available on its efficacy and safety. Regulatory bodies are closely monitoring clinical trial results to determine its potential approval for various indications. This progress underscores the growing recognition of Xanthinol Nicotinate as a significant player in modern medicine.

In conclusion, Xanthinol Nicotinate (CAS No: 437-74-1) represents a multifaceted compound with broad therapeutic potential. Its ability to modulate cerebral blood flow, influence lipid metabolism, and exhibit favorable safety profiles positions it as a cornerstone in ongoing pharmaceutical research. As studies continue to uncover new applications and refine delivery methods, the future of Xanthinol Nicotinate looks promising in addressing some of today's most pressing medical challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:437-74-1)xanthinol nicotinate
A913692
清らかである:99%/99%
はかる:250mg/500mg
価格 ($):263.0/458.0